PROTAC BRD4 Degrader-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

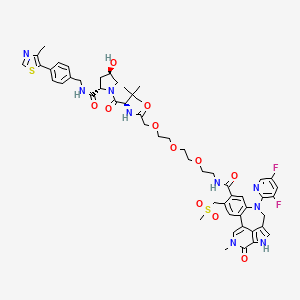

2D Structure

Properties

IUPAC Name |

8-(3,5-difluoropyridin-2-yl)-N-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H61F2N9O11S2/c1-30-46(76-29-60-30)32-9-7-31(8-10-32)21-59-50(68)42-19-36(65)25-64(42)52(70)47(53(2,3)4)61-43(66)27-75-16-15-74-14-13-73-12-11-56-49(67)37-20-41-38(17-33(37)28-77(6,71)72)39-26-62(5)51(69)45-44(39)34(22-57-45)24-63(41)48-40(55)18-35(54)23-58-48/h7-10,17-18,20,22-23,26,29,36,42,47,57,65H,11-16,19,21,24-25,27-28H2,1-6H3,(H,56,67)(H,59,68)(H,61,66)/t36-,42+,47-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZQCKOJSPAJES-KFRCLFBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H61F2N9O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1102.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Advent of Targeted Protein Degradation: A Technical Overview of PROTAC BRD4 Degrader-8 in Oncology

For Immediate Release

In the rapidly evolving landscape of cancer therapeutics, a novel class of molecules known as Proteolysis Targeting Chimeras (PROTACs) is demonstrating significant promise. This technical guide delves into the biological function and mechanism of action of PROTAC BRD4 Degrader-8, a potent and specific degrader of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Introduction: The Role of BRD4 in Cancer and the Emergence of PROTAC Technology

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that binds to acetylated histones, playing a pivotal role in the regulation of gene expression.[1][2] Its involvement in the transcriptional activation of key oncogenes, such as c-Myc, makes it a compelling target for cancer therapy.[2][3] Traditional small-molecule inhibitors have been developed to block the function of BRD4; however, their efficacy can be limited by factors such as a short half-life and the potential for drug resistance.[2][4]

PROTAC technology offers an alternative and powerful therapeutic strategy.[1][2] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific target proteins.[1][2] This approach of targeted protein degradation, as opposed to inhibition, can offer a more profound and sustained biological effect.[5]

Mechanism of Action: this compound

This compound is a chimeric molecule that consists of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements. The specific E3 ligase recruited by this compound is the von Hippel-Lindau (VHL) E3 ligase.[6]

The mechanism of action unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: this compound simultaneously binds to both the BRD4 protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the BRD4 protein.

-

Proteasomal Degradation: The poly-ubiquitinated BRD4 protein is then recognized by the 26S proteasome, the cell's protein degradation machinery, which subsequently breaks down BRD4 into smaller peptides.

-

Recycling of the PROTAC: After inducing degradation, this compound is released and can catalytically induce the degradation of multiple BRD4 protein molecules.

This catalytic mode of action allows for potent and sustained degradation of the target protein at sub-stoichiometric concentrations.

Biological Functions in Cancer Cells

The degradation of BRD4 by this compound triggers a cascade of downstream effects that collectively inhibit cancer cell growth and survival.

Downregulation of Oncogenic Transcription

The primary consequence of BRD4 degradation is the suppression of key oncogenic transcriptional programs. BRD4 is essential for the expression of the proto-oncogene MYC, which is a master regulator of cell proliferation, growth, and metabolism. By degrading BRD4, this compound effectively downregulates MYC expression at the transcript and protein levels, leading to a potent anti-proliferative effect.[6]

Induction of Cell Cycle Arrest and Apoptosis

The suppression of c-Myc and other cell cycle-related genes leads to cell cycle arrest, primarily at the G1 phase.[5] Furthermore, the downregulation of anti-apoptotic proteins, such as Bcl-2, which is also a transcriptional target of BRD4, sensitizes cancer cells to apoptosis.[3] This dual effect of cell cycle arrest and apoptosis induction contributes significantly to the anti-tumor activity of BRD4 degraders.

Quantitative Data Summary

The potency of this compound and other representative BRD4 degraders has been evaluated in various cancer cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (BRD4 BD1) | - | 1.1 nM | [6] |

| IC50 (BRD4 BD2) | - | 1.4 nM | [6] |

| DC50 (BRD4 Degradation) | PC3 (Prostate Cancer) | 7.5 nM | [6] |

| IC50 (Proliferation) | PC3 (Prostate Cancer) | 28 nM | [6] |

| IC50 (MYC Transcript Suppression) | MV4-11 (AML) | 11 nM | [6] |

Table 2: Comparative Anti-proliferative Activity of BRD4 Degraders

| Compound | Cell Line | IC50 (nM) | Reference |

| ARV-825 | T-ALL | Lower than JQ1, dBET1, OTX015 | [4] |

| MZ1 | AML Cell Lines | Varies by cell line | [2] |

| QCA570 | Bladder Cancer Cells | Potent antiproliferation | [7][8] |

Key Experimental Protocols

The biological activity of this compound is characterized through a series of in vitro assays. Below are detailed methodologies for key experiments.

Western Blotting for BRD4 Degradation

Objective: To quantify the extent of BRD4 protein degradation following treatment with the PROTAC.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., PC3) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for BRD4. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., α-Tubulin or β-Actin) as a loading control.

-

Densitometry Analysis: Quantify the band intensities using image analysis software to determine the percentage of BRD4 degradation relative to the vehicle control.

References

- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

PROTAC BRD4 Degrader-8: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-8, focusing on its target engagement, binding affinity, and the underlying experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the field of targeted protein degradation and drug discovery.

Core Concepts: PROTAC-mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from cells.[1] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex.[1] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome.[1] This event-driven mechanism offers a distinct advantage over traditional inhibitors, as it can lead to a more profound and sustained pharmacological effect.

This compound: Mechanism of Action

This compound is a chemical probe that specifically targets the Bromodomain-containing protein 4 (BRD4) for degradation. It consists of a ligand that binds to the bromodomains of BRD4 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By bringing BRD4 into close proximity with the VHL E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BRD4 protein.[3]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, including its binding affinity and degradation efficiency in various cell lines.

Table 1: Binding Affinity

| Target | Assay Type | Metric | Value (nM) |

| BRD4 BD1 | Biochemical | IC50 | 1.1[2][4] |

| BRD4 BD2 | Biochemical | IC50 | 1.4[2][4] |

Table 2: Target Engagement and Cellular Activity

| Cell Line | Assay Type | Metric | Value (nM) | Treatment Duration |

| PC3 (Prostate Cancer) | Cellular Degradation | DC50 | 7.5[2] | 4 hours |

| MV4-11 (AML) | Gene Transcript Suppression (MYC) | IC50 | 11[2] | 4 hours |

| PC3 (Prostate Cancer) | Cell Proliferation Inhibition | IC50 | 28[2] | 6 days |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are representative protocols for key experiments used to characterize this compound.

Western Blotting for BRD4 Degradation

This protocol is used to visually and semi-quantitatively assess the reduction in BRD4 protein levels following treatment with the degrader.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., PC3) at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for the desired time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Include a loading control antibody (e.g., anti-Actin or anti-Tubulin) to ensure equal protein loading.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software to determine the percentage of BRD4 degradation relative to the vehicle control.

Cell Viability Assay

This protocol measures the effect of BRD4 degradation on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Drug Treatment: After allowing the cells to attach, treat them with a serial dilution of this compound.

-

Incubation: Incubate the plates for the specified duration (e.g., 6 days).

-

Viability Assessment: Add a viability reagent such as CCK-8 or MTT to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control wells and plot the data to determine the IC50 value using non-linear regression analysis.

Target Engagement Confirmation with Proteasome and Neddylation Inhibitors

This experiment confirms that the observed protein degradation is dependent on the ubiquitin-proteasome system.

Methodology:

-

Pre-treatment: Treat cells with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) for a short period (e.g., 1-2 hours) prior to adding the PROTAC.

-

PROTAC Treatment: Add this compound to the pre-treated cells and incubate for the standard treatment duration.

-

Analysis: Assess BRD4 protein levels via Western blotting as described in section 4.1. A rescue of BRD4 degradation in the presence of the inhibitors confirms a proteasome-dependent mechanism.[3]

Conclusion

This compound demonstrates potent binding to BRD4 and effectively induces its degradation in cancer cell lines. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate the therapeutic potential of this and other BRD4-targeting PROTACs. The methodologies outlined herein are fundamental to the characterization of novel protein degraders and are essential for advancing the field of targeted protein degradation.

References

In Vitro Degradation Profile of PROTAC BRD4 Degrader-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro degradation profile of PROTAC BRD4 Degrader-8, a potent and selective degrader of the bromodomain and extra-terminal domain (BET) protein BRD4. This document details the quantitative metrics of its degradation activity, the methodologies for key experiments, and the relevant cellular pathways.

Quantitative Degradation and Biological Activity

This compound is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for the BRD4 protein. This targeted recruitment leads to the ubiquitination and subsequent proteasomal degradation of BRD4. The key in vitro quantitative data for this degrader are summarized below.

| Parameter | Value | Cell Line / Condition | Source |

| BRD4 BD1 Binding IC50 | 1.1 nM | Biochemical Assay | [1][2] |

| BRD4 BD2 Binding IC50 | 1.4 nM | Biochemical Assay | [1][2] |

| BRD4 Degradation DC50 | 7.5 nM | PC3 Prostate Cancer Cells (4-hour treatment) | [1][2] |

| Cell Proliferation IC50 | 28 nM | PC3 Prostate Cancer Cells (6-day treatment) | [1][2] |

| MYC Transcript Suppression IC50 | 11 nM | MV4-11 AML Cells (4-hour treatment) | [1][2] |

Mechanism of Action and Signaling Pathways

This compound operates through the proteolysis-targeting chimera (PROTAC) mechanism, which hijacks the cell's natural protein disposal system to eliminate the target protein.

PROTAC Mechanism of Action

The degrader forms a ternary complex with BRD4 and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4, marking it for degradation by the proteasome. The PROTAC molecule is then released to target another BRD4 protein, acting catalytically.

BRD4 Signaling Pathway

BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription. It is often implicated in cancer due to its role in controlling the expression of oncogenes like c-MYC. By degrading BRD4, this compound can disrupt these oncogenic signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize this compound. These protocols are based on standard techniques employed in the field for the evaluation of PROTAC degraders.

Western Blot for BRD4 Degradation

This assay is used to quantify the reduction in BRD4 protein levels following treatment with the degrader.

Protocol:

-

Cell Seeding: Plate PC3 cells in 6-well plates at a density that allows for approximately 80% confluency at the time of harvest.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4) and a loading control (e.g., mouse anti-GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control. The DC50 value is determined by plotting the percentage of degradation against the compound concentration and fitting the data to a four-parameter logistic curve.

Cell Viability Assay

This assay measures the effect of BRD4 degradation on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: Seed PC3 cells in a 96-well plate at a suitable density (e.g., 2,000-5,000 cells per well).

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plate for the desired duration (e.g., 6 days).

-

Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent, Promega) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration. The IC50 value is calculated using a non-linear regression curve fit.

Conclusion

This compound is a highly potent in vitro degrader of BRD4, demonstrating low nanomolar efficacy in degrading the target protein and inhibiting cancer cell proliferation. The provided protocols offer a framework for the in vitro characterization of this and other PROTAC molecules, enabling researchers to further explore their therapeutic potential.

References

Technical Guide: The Impact of PROTAC BRD4 Degrader-8 on MYC Expression

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of PROTAC BRD4 Degrader-8, focusing on its mechanism of action and its consequential effect on the expression of the MYC oncogene. The document details the underlying signaling pathways, presents quantitative data from relevant studies, and offers comprehensive experimental protocols for researchers investigating this class of molecules.

Introduction: PROTACs and the BRD4-MYC Axis

Proteolysis Targeting Chimeras (PROTACs) are innovative bifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[1] They consist of two distinct ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[3] It acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key genes, including the potent oncogene MYC.[3][4] Dysregulation of MYC is a hallmark of many human cancers, but its nature as a transcription factor has made it a historically "undruggable" target.[1][5]

Targeting BRD4 with PROTACs offers a powerful strategy to indirectly control MYC levels.[1] By degrading the BRD4 protein rather than merely inhibiting its binding, PROTACs can achieve a more profound, sustained, and potent suppression of MYC expression.[3][6] This guide focuses on a specific VHL-recruiting molecule, this compound, and its effect on the BRD4-MYC signaling axis.

Mechanism of Action: Degradation of BRD4 and Downregulation of MYC

This compound is a chimeric molecule constructed with a ligand that binds to the bromodomains of BRD4 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] The mechanism proceeds as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to BRD4 and the VHL E3 ligase, forming a ternary BRD4-PROTAC-VHL complex.

-

Ubiquitination: Within this complex, the E3 ligase tags BRD4 with ubiquitin chains.

-

Proteasomal Degradation: The polyubiquitinated BRD4 protein is recognized and degraded by the 26S proteasome.

-

MYC Suppression: As BRD4 is a critical transcriptional co-activator for the MYC gene, its degradation leads to the rapid and sustained downregulation of MYC mRNA and protein expression.[3][8]

Data Presentation: Quantitative Effects on BRD4 and MYC

The efficacy of this compound has been quantified in various cancer cell lines. The data highlights its potent ability to degrade BRD4 and consequently suppress MYC expression and cell proliferation.

| Compound | Target | Cell Line | Assay Type | Value | Citation |

| This compound | BRD4 Degradation | PC3 (Prostate Cancer) | Western Blot | DC₅₀ = 7.5 nM (4h) | [7] |

| MYC Suppression | MV4-11 (AML) | RT-qPCR | IC₅₀ = 11 nM (4h) | [7] | |

| Cell Proliferation | PC3 (Prostate Cancer) | Proliferation Assay | IC₅₀ = 28 nM (6d) | [7] |

-

DC₅₀ (Degradation Concentration 50%): The concentration of the degrader required to reduce the target protein level by 50%.

-

IC₅₀ (Inhibitory Concentration 50%): The concentration of the degrader required to inhibit a given biological process (e.g., gene transcription or cell proliferation) by 50%.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. The following sections provide protocols for key experiments used to evaluate the effects of BRD4 degraders on MYC expression.

This protocol is used to quantify the reduction in BRD4 and MYC protein levels following treatment with the degrader.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., PC3, TPC-1) in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 4, 8, 24 hours).[9][10]

-

Cell Lysis: Aspirate the media and wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Sample Preparation: Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer.[11] Heat the samples at 95°C for 5-10 minutes.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C with gentle agitation.[6][12]

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9] Quantify band intensity using software like ImageJ, normalizing the target protein signal to the loading control.[13]

This protocol is used to measure the change in MYC gene transcript levels following BRD4 degradation.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the Western Blotting protocol (Section 4.1, Step 1).

-

RNA Extraction: Following treatment, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit). Homogenize the lysate and isolate total RNA according to the manufacturer's instructions.[12]

-

RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.[12]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers for the target gene (MYC) and a reference gene (e.g., GAPDH, 18S), and a SYBR Green or TaqMan master mix.[10][13]

-

qPCR Amplification: Run the plate on a real-time PCR machine using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).[14]

-

Data Analysis: Determine the cycle threshold (Ct) values for both the target and reference genes. Calculate the relative change in MYC mRNA expression using the comparative Ct (ΔΔCt) method, normalizing to the reference gene and comparing to the vehicle-treated control.[10]

This protocol assesses the functional consequence of MYC suppression by measuring the impact of the degrader on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[12][14]

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO) and wells with media only (for background).

-

Incubation: Incubate the plates for a specified period, typically 72 to 96 hours, to allow for effects on cell proliferation to manifest.[13]

-

Viability Reagent Addition: Add a cell viability reagent such as CCK-8 or MTT to each well and incubate for 1-4 hours at 37°C, as per the manufacturer's instructions.[12][14] These reagents are converted into a colored formazan product by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[12]

-

Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the logarithm of the degrader concentration and fit a dose-response curve to calculate the IC₅₀ value.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MYC protein stability is negatively regulated by BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.bcm.edu [cdn.bcm.edu]

- 12. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e-century.us [e-century.us]

- 14. researchgate.net [researchgate.net]

The Cellular Journey of a BRD4 Degrader: An In-depth Technical Guide to PROTAC BRD4 Degrader-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, localization, and mechanism of action of PROTAC BRD4 Degrader-8, a potent small molecule designed for targeted protein degradation. This document details the quantitative metrics of its activity, outlines key experimental protocols for its characterization, and visualizes the underlying biological and experimental processes.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound is designed to target Bromodomain-containing protein 4 (BRD4), a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression, particularly of oncogenes such as c-MYC. By inducing the degradation of BRD4, this PROTAC offers a powerful therapeutic strategy for cancers and other diseases where BRD4 is implicated.

This compound consists of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This tripartite architecture allows the PROTAC to act as a bridge, bringing BRD4 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.

Quantitative Assessment of Activity

The efficacy of this compound has been quantified in various cellular contexts. The following tables summarize the key performance metrics.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (BRD4 BD1) | - | 1.1 nM | [1][2][3] |

| IC₅₀ (BRD4 BD2) | - | 1.4 nM | [1][2][3] |

| DC₅₀ (BRD4 Degradation) | PC3 (prostate cancer) | 7.5 nM (4h) | [1][3] |

| IC₅₀ (Proliferation) | PC3 (prostate cancer) | 28 nM (6 days) | [1][3] |

| IC₅₀ (MYC transcript suppression) | MV4-11 (AML) | 11 nM (4h) | [1][3] |

Cellular Uptake and Subcellular Localization

The cellular uptake of PROTACs is a critical factor for their efficacy. Due to their relatively large molecular weight, cell permeability can be a challenge. While specific studies on the uptake mechanism of this compound are not extensively published, general principles of PROTAC cell entry are applicable. Passive diffusion is a likely route of entry, and the physicochemical properties of the linker and ligands play a significant role. Strategies such as the incorporation of specific chemical moieties, like cyano-acrylamide, have been shown to enhance the active uptake of other PROTACs.

Once inside the cell, this compound is expected to distribute throughout the cytoplasm and nucleus, where its targets, BRD4 and the E3 ligase complex, reside. BRD4 is predominantly a nuclear protein, associating with chromatin at super-enhancers and promoters. Therefore, for effective degradation, the PROTAC must be able to penetrate the nuclear envelope. The recruitment of cytosolic E3 ligases to the nucleus or the engagement of nuclear E3 ligases is essential for the formation of the ternary complex and subsequent degradation of nuclear BRD4.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core function of this compound is to induce the selective degradation of the BRD4 protein. This is achieved through a catalytic mechanism involving the formation of a ternary complex.

Caption: Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the cellular activity of this compound.

Western Blotting for BRD4 Degradation

This protocol is used to quantify the reduction in BRD4 protein levels following treatment with the PROTAC.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against BRD4

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for the desired time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-BRD4 antibody and the loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control.

Immunofluorescence for BRD4 Localization

This protocol is used to visualize the subcellular localization of BRD4 and observe its depletion upon PROTAC treatment.

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against BRD4

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound or vehicle.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA for 1 hour.

-

Primary Antibody Incubation: Incubate with the anti-BRD4 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto slides with antifade medium, and visualize using a fluorescence microscope.

Experimental and Analytical Workflow

The characterization of this compound involves a logical flow of experiments to assess its cellular effects.

Caption: A typical experimental workflow for characterizing this compound.

Logical Relationship: From Uptake to Cellular Effect

The sequence of events from the introduction of the PROTAC to the final cellular outcome follows a clear logical progression.

Caption: Logical flow from cellular uptake to downstream effects.

Conclusion

This compound represents a potent and selective tool for the targeted degradation of BRD4. Its ability to hijack the cell's natural protein disposal machinery offers a distinct and often more effective therapeutic approach compared to traditional inhibition. Understanding its cellular uptake, localization, and mechanism of action is crucial for its continued development and application in research and medicine. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to investigate and validate the activity of this and other PROTAC molecules.

References

Structural Activity Relationship of BRD4 PROTACs: A Technical Guide

This guide provides an in-depth analysis of the structural activity relationships (SAR) governing the efficacy of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bromodomain-containing protein 4 (BRD4). It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Targeting BRD4 with PROTAC Technology

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical epigenetic reader that binds to acetylated lysine residues on histones, regulating the transcription of key oncogenes like c-MYC.[1][2] Its role in various cancers has made it a compelling therapeutic target.[2]

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality beyond simple inhibition.[3] They function by inducing the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system (UPS).[1][4][5] A PROTAC consists of three key components: a ligand that binds the POI (a "warhead"), a ligand that recruits an E3 ubiquitin ligase (an "anchor"), and a chemical linker that connects these two moieties.[3][6] This ternary complex formation (POI-PROTAC-E3 Ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[7] This guide explores the intricate structural requirements and activity relationships of these three components in the context of BRD4 degradation.

Mechanism of Action of BRD4 PROTACs

The catalytic mechanism of a BRD4 PROTAC involves several key steps. The PROTAC first forms a ternary complex with BRD4 and an E3 ubiquitin ligase. This induced proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to surface-exposed lysine residues on BRD4. The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

Core Components and Structural Activity Relationships (SAR)

The efficacy, selectivity, and pharmacological properties of a BRD4 PROTAC are determined by the interplay of its three constituent parts.

BRD4 Ligand (Warhead)

The warhead's primary role is to bind BRD4 with sufficient affinity to facilitate ternary complex formation. The choice of the BRD4 ligand significantly influences the PROTAC's overall profile.

-

Common Scaffolds: Many successful BRD4 PROTACs utilize well-characterized pan-BET inhibitors as warheads. JQ1 is a widely used scaffold due to its high affinity for BET bromodomains.[3][4][6] Other examples include OTX015 and the dual BET/HDAC inhibitor HJB97.[4]

-

Affinity vs. Degradation: Interestingly, extremely high binding affinity of the warhead is not always necessary and can sometimes be detrimental. The PROTAC must be able to dissociate after degradation to engage new target molecules. The catalytic nature of PROTACs means that even ligands with moderate affinity can induce potent degradation.

-

Selectivity: While many warheads like JQ1 are pan-BET inhibitors, the overall selectivity of the PROTAC can be tuned by the linker and E3 ligase ligand.[6] For instance, the PROTAC MZ1, which uses a JQ1 warhead, achieves preferential degradation of BRD4 over BRD2 and BRD3.[6][8] This is often due to the formation of specific and stable protein-protein interactions in the ternary complex that are unique to BRD4.[9][10] More recent strategies involve developing degraders that target specific bromodomains (e.g., BD1) to enhance selectivity from the outset.[11]

E3 Ligase Ligand (Anchor)

The choice of E3 ligase and its corresponding ligand is critical, as E3 ligases have tissue-specific expression patterns, which can be exploited to achieve tissue-selective protein degradation.

-

VHL and CRBN: To date, the most commonly recruited E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN).[7][12] VHL ligands are typically derived from the HIF-1α peptide, while CRBN ligands are often derivatives of thalidomide, pomalidomide, or lenalidomide.[4][12]

-

Impact on Ternary Complex: The choice of E3 ligase profoundly affects the geometry and stability of the ternary complex. For example, the VHL-recruiting PROTAC MZ1 was found to induce positive cooperativity in the formation of the VHL-MZ1-BRD4 ternary complex, meaning the two proteins bind the PROTAC more strongly together than they do individually.[3][9][13] In contrast, some CRBN-based PROTACs, like dBET1, have been shown to form ternary complexes with negative cooperativity, yet still function as potent degraders.[13][14] This highlights the complexity of predicting degradation efficiency based solely on binding affinities.

-

Emerging E3 Ligases: To overcome limitations such as cell-type specific E3 ligase expression and potential resistance mechanisms, researchers are exploring a wider range of E3 ligases, including MDM2, cIAP1, DCAF15, and KEAP1.[2][4][7][12]

Linker

The linker is arguably the most critical and challenging component to optimize in PROTAC design.[15] It is not merely a passive spacer but plays a crucial role in defining the potency, selectivity, and physicochemical properties of the molecule.[16][17]

-

Length and Composition: The length and chemical nature of the linker dictate the relative orientation of BRD4 and the E3 ligase within the ternary complex.[16][18] This orientation must position a surface-accessible lysine residue on BRD4 within the E3 ligase's ubiquitination zone.[18] Studies have shown that even minor changes in linker length—by just a few atoms—can dramatically impact degradation potency and selectivity.[16] Common linker compositions include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures like piperazine or benzene rings, which can improve ternary complex stability through specific interactions.[4][16]

-

Attachment Point: The exit vector, or the point where the linker is attached to the warhead and the anchor, is a key determinant of PROTAC activity.[16] An improperly placed linker can disrupt the binding of either ligand or fail to produce a productive ternary complex geometry. Systematic exploration of different attachment points is a crucial step in the optimization process.

-

Physicochemical Properties: The linker significantly influences the overall properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[16] Given that PROTACs often have a high molecular weight, designing linkers that maintain drug-like properties is a major challenge. Recent strategies include the use of macrocyclic linkers to pre-organize the PROTAC's conformation, potentially improving cell permeability and the efficiency of ternary complex formation.[17][19]

Quantitative SAR Data of Representative BRD4 PROTACs

The following tables summarize quantitative data for several well-characterized BRD4 PROTACs, illustrating the impact of different components on degradation potency.

Table 1: CRBN-Recruiting BRD4 PROTACs

| PROTAC Name | BRD4 Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Ref |

|---|---|---|---|---|---|---|

| dBET1 | JQ1 | Pomalidomide | 430 nM (EC50) | >90% | AML (MV4;11) | [12] |

| ARV-825 | OTX015 | Pomalidomide | <1 nM | >95% | Burkitt's Lymphoma | [12] |

| QCA570 | QCA-276 | Lenalidomide | Picomolar range | >95% | Leukemia (MV-4-11) | [1][4] |

| dBET6 | JQ1 | Pomalidomide | 2.332e-008 M | >90% | HepG2 | [20] |

| ZXH-3-26 | JQ1 | Pomalidomide | 5 nM | >90% | HeLa |[21][22] |

Table 2: VHL-Recruiting BRD4 PROTACs

| PROTAC Name | BRD4 Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Ref |

|---|---|---|---|---|---|---|

| MZ1 | JQ1 | VHL Ligand | ~25 nM | >90% | HeLa | [8][13] |

| ARV-771 | BET Inhibitor | VHL Ligand | <5 nM | >95% | Prostate Cancer | [4] |

| GNE-987 | GNE-495 | VHL Ligand | 0.03 nM | >95% | AML (EOL-1) |[21][23] |

Table 3: BRD4 PROTACs Recruiting Other E3 Ligases

| PROTAC Name | BRD4 Ligand | E3 Ligase | DC50 | Dmax | Cell Line | Ref |

|---|---|---|---|---|---|---|

| A1874 | JQ1 | MDM2 | 32 nM | >90% | Colon Cancer | [2][21] |

| PROTAC 13 | JQ1 | cIAP1 | <100 nM | >80% | 22Rv1 | [4] |

| CCW 28-3 | JQ1 | DCAF15 | ~1 µM | >90% | SU-DHL-4 |[3] |

Downstream Signaling Effects of BRD4 Degradation

BRD4 acts as a transcriptional coactivator for numerous genes involved in cell proliferation and survival. Its degradation by PROTACs leads to the suppression of these target genes, most notably the proto-oncogene c-MYC. This provides a durable pharmacological effect that can be more profound than that achieved by simple inhibition.[1][2]

Experimental Protocols and Evaluation Workflow

A robust suite of biochemical, biophysical, and cell-based assays is required to characterize BRD4 PROTACs and elucidate their SAR.

Cellular BRD4 Degradation Assay (Western Blot)

This is the foundational assay to confirm that a PROTAC leads to the degradation of the target protein.

-

Objective: To quantify the reduction in cellular BRD4 protein levels following PROTAC treatment.

-

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., HepG2, HeLa, MV-4-11) in 12-well plates and allow them to adhere overnight.[20] Treat the cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (typically 4-24 hours).[24] Include DMSO as a vehicle control and a non-degrading inhibitor (e.g., JQ1) as a negative control.

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Also, probe for a loading control protein (e.g., α-Tubulin, GAPDH) to normalize the data.[20]

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. Plot the percentage of remaining BRD4 relative to the vehicle control against the log of the PROTAC concentration to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[20]

-

Ternary Complex Formation Assay (TR-FRET)

This assay measures the PROTAC-induced proximity between BRD4 and the E3 ligase.

-

Objective: To quantify the formation of the BRD4-PROTAC-E3 ligase ternary complex.

-

Methodology:

-

Reagents: Use purified, tagged proteins: for example, GST-tagged BRD4 bromodomain (BD1 or BD2) and His-tagged E3 ligase complex (e.g., CRBN-DDB1).[11] Utilize fluorophore-labeled anti-tag antibodies as the FRET pair (e.g., anti-GST-Terbium as the donor and anti-His-d2 as the acceptor).[25]

-

Assay Setup: In a microplate, combine the tagged BRD4 and E3 ligase proteins at fixed concentrations with a serial dilution of the PROTAC.

-

Antibody Addition: Add the donor and acceptor antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the complex to form and reach equilibrium.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths following excitation of the donor.

-

Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of ternary complex formation and the subsequent "hook effect" at high concentrations where binary complexes predominate.[11]

-

Conclusion

The structural activity relationship of BRD4 PROTACs is a complex, multi-parameter optimization problem. Potent and selective degradation is not dictated by high binary binding affinity alone but emerges from the favorable formation of a productive ternary complex. The linker is a critical design element that governs the geometry and stability of this complex.[16][17] A deep understanding of the interplay between the warhead, linker, and E3 ligase anchor, guided by a robust platform of quantitative biochemical and cellular assays, is essential for the rational design of next-generation BRD4-targeting therapeutics.

References

- 1. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 2. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]

- 19. researchgate.net [researchgate.net]

- 20. reactionbiology.com [reactionbiology.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. researchgate.net [researchgate.net]

- 23. medchemexpress.com [medchemexpress.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. labhoo.com [labhoo.com]

The Critical Role of Von Hippel-Lindau E3 Ligase in the Potent Activity of PROTAC BRD4 Degrader-8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide delves into the intricate mechanism of action of PROTAC BRD4 Degrader-8, a potent and specific degrader of the bromodomain and extra-terminal (BET) protein BRD4. A key player in its activity is the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is recruited by the PROTAC to induce the targeted degradation of BRD4. Understanding the interplay between BRD4, this compound, and the VHL E3 ligase is paramount for the rational design and optimization of this promising class of therapeutics.

BRD4 is a critical epigenetic reader protein that plays a pivotal role in regulating the transcription of key oncogenes, such as c-MYC, making it a prime target in oncology.[1][2] this compound is a heterobifunctional molecule that simultaneously binds to BRD4 and the VHL E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the proteasome.

This technical guide will provide a comprehensive overview of the role of VHL E3 ligase in the activity of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers in the field.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and specific activity against BRD4.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (BRD4 BD1) | 1.1 nM | Biochemical Assay | [1] |

| IC50 (BRD4 BD2) | 1.4 nM | Biochemical Assay | [1] |

| Cell Proliferation IC50 | 28 nM (6 days) | PC3 prostate cancer cells | [1] |

| MYC Suppression IC50 | 11 nM (4 h) | MV4-11 AML cells | [1] |

| BRD4 Degradation DC50 | 7.5 nM (4 h) | PC3 prostate cancer cells | [1] |

Table 1: In Vitro Activity of this compound

| Property | Value |

| Molecular Formula | C53H61F2N9O11S2 |

| Molecular Weight | 1102.23 g/mol |

Table 2: Physicochemical Properties of this compound [3]

Mechanism of Action: The VHL-Mediated Degradation Pathway

The activity of this compound is contingent upon the formation of a stable ternary complex between BRD4, the degrader molecule, and the VHL E3 ligase complex. This process can be broken down into the following key steps:

-

Binding to BRD4 and VHL: this compound, with its two distinct warheads, binds to a bromodomain of BRD4 and the substrate recognition subunit of the VHL E3 ligase complex.

-

Ternary Complex Formation: This dual binding event brings BRD4 and the VHL complex into close proximity, forming a transient ternary complex. The stability of this complex is a critical determinant of the degradation efficiency.

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4.

-

Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.

-

Catalytic Cycle: After inducing the degradation of a BRD4 molecule, this compound is released and can engage another BRD4 and VHL complex, thus acting catalytically to eliminate multiple protein targets.

Experimental Protocols

To assess the activity and mechanism of this compound, several key experiments are routinely performed. Below are detailed protocols for these assays.

Western Blot for BRD4 Degradation

This assay is used to quantify the reduction in BRD4 protein levels following treatment with the PROTAC.

Materials:

-

PC3 cells (or other relevant cell line)

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed PC3 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 4, 8, 24 hours). Include a DMSO-only control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the percentage of degradation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between the PROTAC and its target proteins.

Materials:

-

Purified BRD4 bromodomain (BD1 or BD2) protein

-

Purified VHL-ElonginB-ElonginC (VBC) complex

-

This compound

-

ITC instrument

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

-

Instrument Setup: Thoroughly clean the ITC cell and syringe. Set the experimental temperature (e.g., 25°C).

-

Loading: Load the protein (e.g., BRD4 bromodomain) into the sample cell and the PROTAC into the injection syringe.

-

Titration: Perform a series of injections of the PROTAC into the protein solution, allowing the system to reach equilibrium after each injection.

-

Data Acquisition: The instrument measures the heat change upon each injection.

-

Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the Kd, ΔH, and n.

-

Repeat for VHL: Repeat the experiment by titrating the PROTAC into the VBC complex.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to study the kinetics and affinity of molecular interactions in real-time, making it ideal for characterizing the formation of the ternary complex.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified BRD4 bromodomain protein

-

Purified VBC complex

-

This compound

-

Running buffer

Procedure:

-

Immobilization: Immobilize one of the proteins (e.g., VBC complex) onto the sensor chip surface.

-

Binary Interaction: Inject the PROTAC over the immobilized VBC to measure the binary binding kinetics.

-

Ternary Complex Formation: To study the ternary complex, inject a pre-incubated mixture of the PROTAC and the other protein (BRD4 bromodomain) over the immobilized VBC.

-

Data Acquisition: The SPR instrument measures the change in the refractive index at the sensor surface, which is proportional to the mass bound.

-

Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (Kd) for both the binary and ternary interactions. The cooperativity of ternary complex formation can also be determined.

Visualization of the Ternary Complex

The formation of a stable ternary complex is the cornerstone of PROTAC activity. The crystal structure of a similar VHL-recruiting BRD4 degrader, MZ1, in complex with BRD4's second bromodomain (BD2) and the VBC complex (PDB ID: 5T35) provides a valuable template for visualizing this interaction.[4]

Conclusion

The von Hippel-Lindau E3 ligase is an indispensable component in the mechanism of action of this compound. By effectively hijacking the VHL E3 ligase, this PROTAC induces the selective and efficient degradation of the oncoprotein BRD4. The quantitative data presented herein underscore the high potency of this compound. The detailed experimental protocols provide a roadmap for researchers to characterize this and other similar PROTAC molecules. A thorough understanding of the intricate interplay within the BRD4-PROTAC-VHL ternary complex, facilitated by the provided visualizations, is crucial for the continued development of this innovative therapeutic strategy. The principles outlined in this guide can be broadly applied to the study of other PROTACs and will undoubtedly contribute to the advancement of targeted protein degradation as a powerful tool in the fight against cancer and other diseases.

References

Methodological & Application

Designing Cell-Based Assays for PROTAC BRD4 Degrader-8: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to designing and implementing cell-based assays for the characterization of PROTAC BRD4 Degrader-8. These protocols are intended to assist in the evaluation of its efficacy in inducing the degradation of Bromodomain-containing protein 4 (BRD4) and assessing its downstream cellular effects.

Introduction to this compound

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target BRD4 for degradation. It is a heterobifunctional molecule composed of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).[1] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that plays a crucial role in regulating the transcription of key oncogenes, including c-Myc.[2][3] By degrading BRD4, this compound aims to downregulate the expression of these oncogenes, thereby inhibiting cancer cell proliferation.[1][4]

Core Principles of Assay Design

A thorough in-cell evaluation of a PROTAC like BRD4 Degrader-8 involves a multi-faceted approach to confirm target engagement, quantify protein degradation, and measure the subsequent functional consequences. The following assays are recommended to build a comprehensive profile of PROTAC activity.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| BRD4 BD1 IC₅₀ | 1.1 nM | - | [1] |

| BRD4 BD2 IC₅₀ | 1.4 nM | - | [1] |

| BRD4 Degradation DC₅₀ | 7.5 nM | PC3 | [1] |

| Cell Proliferation IC₅₀ | 28 nM (6 days) | PC3 | [1] |

| c-Myc Transcript Suppression IC₅₀ | 11 nM (4 hours) | MV4-11 | [1] |

Key Experiments and Protocols

Target Engagement: NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to BRD4 within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD4 and a cell-permeable fluorescent tracer that binds to the same active site. A successful PROTAC will compete with the tracer, leading to a decrease in the BRET signal.[5]

Protocol:

-

Cell Preparation: Co-transfect HEK293 cells with a plasmid encoding for a NanoLuc®-BRD4 fusion protein. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound.

-

Assay Procedure:

-

Add the fluorescent tracer to all wells at its predetermined optimal concentration.

-

Add the serially diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

-

-

Data Acquisition: Add NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a luminometer equipped with appropriate filters.

-

Data Analysis: Calculate the IC₅₀ value from the dose-response curve, which represents the concentration of the PROTAC required to displace 50% of the tracer.

BRD4 Protein Degradation: Western Blotting

Western blotting is a standard and reliable method to directly visualize and quantify the reduction in BRD4 protein levels following treatment with the PROTAC.

Protocol:

-

Cell Culture and Treatment: Seed a suitable cell line (e.g., PC3, HepG2) in 12-well plates.[6][7] Once the cells reach the desired confluency, treat them with a dose-response of this compound or vehicle control for a specified time (e.g., 8, 24 hours).[6][7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 10 µg) onto an SDS-PAGE gel.[6] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.[8][9]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody for a loading control (e.g., α-Tubulin or GAPDH).

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control. Calculate the DC₅₀ (concentration for 50% degradation).[7]

BRD4 Protein Degradation: HiBiT Assay

The HiBiT system is a sensitive, real-time method for quantifying protein degradation. It involves tagging the endogenous target protein (BRD4) with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9. The HiBiT tag can combine with a larger, complementary subunit (LgBiT) to form a functional NanoLuc® luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged protein.[10][11]

Protocol:

-

Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous BRD4 locus in a cell line that stably expresses the LgBiT protein.[10]

-

Cell Plating: Seed the HiBiT-BRD4 cells in a 96-well plate.

-

Treatment: Treat the cells with a serial dilution of this compound.

-

Luminescence Measurement (Endpoint or Kinetic):

-

Endpoint: After the desired treatment duration, add a lytic reagent containing the LgBiT protein and Nano-Glo® substrate. Read the luminescence.

-

Kinetic: Add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the media before adding the PROTAC. Measure luminescence at multiple time points.[12]

-

-

Data Analysis: Normalize the luminescence signal to vehicle-treated cells to determine the percentage of remaining BRD4. Calculate degradation parameters such as DC₅₀ and the rate of degradation (kdeg).[10]

Downstream Pathway Analysis: Quantitative PCR (qPCR) for c-Myc

Since BRD4 is a key transcriptional regulator of the MYC oncogene, quantifying c-Myc mRNA levels is a crucial step in assessing the functional consequences of BRD4 degradation.[1][2]

Protocol:

-

Cell Treatment: Treat cells (e.g., MV4-11) with various concentrations of this compound for a suitable time period (e.g., 4 hours).[1]

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

-

qPCR:

-

Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Functional Outcome: Cell Viability Assay (MTT/CCK-8)

Cell viability assays determine the effect of BRD4 degradation on cell proliferation and survival. The MTT and CCK-8 assays are colorimetric assays that measure the metabolic activity of viable cells.[16][17]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., PC3) in a 96-well plate at an appropriate density.[17]

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for a prolonged period (e.g., 3-6 days) to observe effects on proliferation.[1]

-

Assay Procedure (MTT):

-

Assay Procedure (CCK-8):

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Mandatory Visualizations

Caption: BRD4 signaling and PROTAC-mediated degradation.

Caption: Experimental workflow for PROTAC evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 4. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selvita.com [selvita.com]

- 6. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. BRD4 antibody (28486-1-AP) | Proteintech [ptglab.com]

- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Target Degradation [promega.com]

- 12. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com.cn]

- 13. neoplasiaresearch.com [neoplasiaresearch.com]

- 14. origene.com [origene.com]

- 15. sinobiological.com [sinobiological.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for Immunoprecipitation of BRD4 after Treatment with PROTAC BRD4 Degrader-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in various diseases, including cancer. Unlike traditional inhibitors that only block the protein's function, Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins. PROTAC BRD4 Degrader-8 is a heterobifunctional molecule that recruits BRD4 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2][3]

These application notes provide a comprehensive guide for the immunoprecipitation of BRD4 following treatment with this compound. The protocols detailed below are essential for researchers aiming to validate the efficacy of this degrader, study its mechanism of action, and investigate the downstream consequences of BRD4 degradation.

Mechanism of Action of this compound

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The molecule consists of three key components: a ligand that binds to BRD4, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation brings BRD4 in close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

Data Presentation

The efficacy of this compound is determined by its ability to induce potent and sustained degradation of the BRD4 protein. The following table summarizes key quantitative parameters for this degrader.

| Parameter | Cell Line | Value | Time Point | Reference |

| DC50 | PC3 | 7.5 nM | 4 hours | [3] |

| IC50 (BRD4 BD1) | - | 1.1 nM | - | [3] |

| IC50 (BRD4 BD2) | - | 1.4 nM | - | [3] |